molecular formula C20H22N8O B2705133 (4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1428348-55-3

(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No. B2705133
CAS RN: 1428348-55-3
M. Wt: 390.451
InChI Key: CAEPPFBVOPEFDT-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 2-Amino-4-methylpyridine has a boiling point of 230 °C (lit.) and a melting point of 96-99 °C (lit.) .

Scientific Research Applications

Pharmacological Evaluation and Antagonist Activities

  • A study detailed the pharmacological evaluation of novel derivatives as TRPV4 antagonists, highlighting their potential in treating pain. These derivatives demonstrated significant analgesic effects in animal models, underscoring the therapeutic potential of similar compounds in pain management (Tsuno et al., 2017).

Antimicrobial Activity

  • Research into pyrimidinone and oxazinone derivatives fused with thiophene rings revealed their promising antimicrobial properties. These compounds displayed good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid, suggesting the potential of structurally similar compounds for antimicrobial applications (Hossan et al., 2012).

Analytical and Detection Techniques

  • Techniques for the gas chromatographic determination of pyrazon and its impurities demonstrate the compound's relevance in agricultural chemistry, especially in herbicide formulations. This research offers insights into the analytical methodologies that can be applied to similar compounds for quality control and environmental monitoring (Výboh et al., 1974).

Anticancer and Antimicrobial Agents

  • Novel pyrazole derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. Certain compounds showed higher anticancer activity than reference drugs, illustrating the utility of similar molecular frameworks in developing new therapeutic agents (Hafez et al., 2016).

Mechanism of Action

Target of Action

The primary target of (4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is believed to be tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.

Mode of Action

(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone interacts with its target, the tyrosine kinases, by binding to the inactive form of the enzyme . This binding is facilitated by numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The binding of the compound to the enzyme inhibits its activity, preventing the phosphorylation process.

Result of Action

The molecular and cellular effects of (4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone’s action primarily involve the inhibition of cell division and growth, and the induction of cell death. This is due to the compound’s inhibition of tyrosine kinases, which play a crucial role in these cellular processes .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Similar compounds have shown a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . Therefore, this compound could also have potential applications in medicinal chemistry.

properties

IUPAC Name

[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-pyrazin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O/c1-14-3-4-23-17(11-14)26-18-12-19(25-15(2)24-18)27-7-9-28(10-8-27)20(29)16-13-21-5-6-22-16/h3-6,11-13H,7-10H2,1-2H3,(H,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEPPFBVOPEFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

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